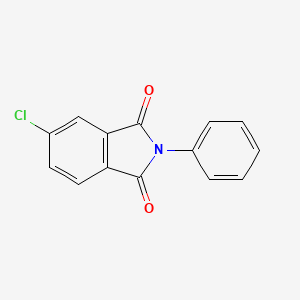

5-Chloro-2-phenylisoindoline-1,3-dione

Description

Significance of Isoindoline-1,3-dione Scaffolds in Organic and Medicinal Chemistry

The isoindoline-1,3-dione ring system, commonly known as the phthalimide (B116566) scaffold, is a versatile and highly valued framework in organic and medicinal chemistry. japsonline.com Its rigid, bicyclic structure and lipophilic nature allow it to readily cross biological membranes, a crucial property for potential drug candidates. japsonline.comjapsonline.com This scaffold is not merely a passive carrier but an active pharmacophore, contributing to the biological profile of the molecules in which it is embedded.

The significance of this scaffold is underscored by its presence in a variety of well-known therapeutic agents. Perhaps the most famous (and infamous) example is Thalidomide, which, despite its tragic history, has been repurposed and has led to the development of vital immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide for treating multiple myeloma. japsonline.com

Beyond immunomodulation, isoindoline-1,3-dione derivatives have been investigated for a vast spectrum of pharmacological activities. nih.gov Research has demonstrated their potential as anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and anticancer agents. japsonline.comnih.govmdpi.com This wide range of activities highlights the ability of the phthalimide core to serve as a foundational structure for developing new therapeutic agents across different disease areas.

Table 1: Examples of Biologically Active Isoindoline-1,3-dione Derivatives

| Compound Name | Core Structure | Key Biological Activity |

|---|---|---|

| Thalidomide | Isoindoline-1,3-dione | Immunomodulatory, Anti-angiogenic |

| Pomalidomide | Isoindoline-1,3-dione | Immunomodulatory, Antineoplastic |

| Lenalidomide | Isoindoline-1,3-dione | Immunomodulatory, Antineoplastic |

| Apremilast | Isoindoline-1,3-dione | Anti-inflammatory (PDE4 inhibitor) |

| LASSBio-468 | Isoindoline-1,3-dione | TNF-α inhibitor |

Overview of Halogenated Phthalimide Derivatives in Chemical Literature

The introduction of halogen atoms onto organic molecules is a common and powerful strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Halogenation of the phthalimide scaffold is no exception and has been a subject of considerable study. Chlorine, being more electron-withdrawing than hydrogen, can significantly alter the electronic distribution within the molecule, affecting its reactivity, binding affinity to biological targets, and metabolic stability. nih.gov

Studies have shown that the position and nature of the halogen substituent can have a profound impact on the biological activity of phthalimide derivatives. For instance, research into novel isoindoline-1,3-dione derivatives has indicated that chloro-substitution on the phenyl ring can be crucial for anticancer activity. japsonline.com The electron-withdrawing properties of the chloro group are often implicated in enhancing the therapeutic efficacy. japsonline.com In other contexts, such as acetylcholinesterase inhibition, chloro-substituted compounds have shown different activity profiles compared to analogues with other substituents, demonstrating the nuanced role of halogenation in structure-activity relationships (SAR). nih.gov

Furthermore, halogenation, particularly with heavy atoms like bromine, has been shown to influence the photophysical properties of phthalimide derivatives, leading to phenomena like room temperature phosphorescence. nih.gov This opens avenues for applications in materials science, such as in organic light-emitting diodes (OLEDs) and bioimaging. The C-Cl bond is generally stable, allowing for the incorporation of chlorine into diverse molecular structures without compromising stability. nih.gov

Research Trajectory and Emerging Interest in 5-Chloro-2-phenylisoindoline-1,3-dione and Related Structures

The research trajectory in this area points towards a more refined and targeted design of phthalimide derivatives. While early research explored a broad range of substitutions, contemporary efforts are increasingly focused on understanding the specific contributions of each part of the molecule. The N-phenyl phthalimide substructure, for example, has been the subject of numerous studies for applications ranging from anticonvulsants to herbicides. nih.govnih.gov

The specific compound, this compound, sits (B43327) at the intersection of these research interests. It combines the proven phthalimide core with both N-phenyl and chloro- substitutions. The synthesis of such compounds is typically achieved through the condensation of a substituted phthalic anhydride (B1165640) (in this case, 4-chlorophthalic anhydride) with an appropriate amine (aniline). mdpi.comgsconlinepress.com

Emerging interest in this and related structures is driven by several factors:

Building Block for Complex Molecules: this compound serves as a valuable intermediate or building block in the synthesis of more complex molecules. Its defined structure allows for further, selective chemical modifications.

SAR Exploration: It is a key compound for systematic structure-activity relationship studies. By comparing its biological activity to that of unsubstituted N-phenylphthalimide and other halogenated analogues, researchers can precisely determine the effect of the 5-chloro substituent on a given biological target.

Potential Herbicidal and Agrochemical Applications: N-phenyl phthalimides are known to be potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key target for herbicides. nih.govmdpi.com The synthesis and evaluation of chloro-substituted derivatives like this compound are a logical progression in the search for new, effective agrochemicals. mdpi.com

Medicinal Chemistry Probes: The compound can be used as a chemical probe to investigate biological pathways. Its specific pattern of substitution allows for the exploration of binding pockets in enzymes and receptors where halogen bonding and specific steric and electronic interactions are important.

While extensive literature dedicated solely to this compound is still developing, the strong and continued interest in its constituent parts—the phthalimide scaffold, N-phenyl substitution, and chloro-functionalization—ensures that it and structurally similar compounds will remain a focal point of investigation in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

CAS No. |

26491-49-6 |

|---|---|

Molecular Formula |

C14H8ClNO2 |

Molecular Weight |

257.67 g/mol |

IUPAC Name |

5-chloro-2-phenylisoindole-1,3-dione |

InChI |

InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H |

InChI Key |

RLXKJHQKSUMZIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Phenylisoindoline 1,3 Dione and Analogues

Conventional Synthetic Routes to Isoindoline-1,3-dione Core Structures

Traditional methods for assembling the phthalimide (B116566) skeleton have long served as the foundation for the synthesis of compounds like 5-Chloro-2-phenylisoindoline-1,3-dione. These routes are characterized by their directness, often involving condensation reactions under thermal conditions.

Condensation Reactions Involving Phthalic Anhydride (B1165640) Derivatives and Amines

The most common and direct method for synthesizing N-substituted phthalimides is the condensation of a primary amine with a phthalic anhydride derivative. nih.gov For the specific synthesis of this compound, this involves the reaction between 4-chlorophthalic anhydride and aniline (B41778).

The mechanism proceeds in two stages: a rapid, non-catalytic nucleophilic attack by the amine on one of the anhydride's carbonyl carbons, leading to the ring-opened phthalamic acid intermediate (N-phenyl-4-chlorophthalamic acid). The subsequent, and typically rate-determining, step is an intramolecular cyclization-dehydration of this intermediate to form the stable five-membered imide ring. mdpi.com This cyclization often requires elevated temperatures, typically by refluxing in a high-boiling solvent such as glacial acetic acid, which also acts as a catalyst. mdpi.comsphinxsai.com The reaction can also be facilitated by dehydrating agents or by using microwave irradiation to shorten reaction times. researchgate.net

| Reactant A | Reactant B | Catalyst/Solvent | Conditions | Product Yield |

| Phthalic Anhydride | Primary Amines | Acetic Acid | Reflux (4h) | Good to High |

| 4-Chlorophthalic Anhydride | Aniline | Acetic Acid | Elevated Temp. | High |

| Phthalic Anhydride | Amino Pyridines | Acetic Acid | Reflux | Satisfactory |

| Substituted Phthalic Anhydrides | Sugar Azides | Tetrabutylammonium Iodide | 60 °C | 83-95% nih.gov |

Reactions of N-Phenyl Phthalimide with Substituted Aromatic Aldehydes

While not a primary method for constructing the isoindoline-1,3-dione core itself, reactions involving a pre-formed N-phenyl phthalimide with aromatic aldehydes serve as a route to more complex, substituted derivatives. Research has shown that various substituted phenylisoindoline-1,3-dione compounds can be synthesized from the reaction of N-phenyl phthalimide with different substituted aromatic aldehydes. researchgate.net This approach focuses on the functionalization of the existing phthalimide structure rather than its de novo synthesis. The specific nature of this reaction allows for the introduction of diverse functionalities, leading to a library of derivatives for further study. researchgate.net

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis has introduced a variety of transition-metal-catalyzed reactions that offer milder conditions, broader functional group tolerance, and novel pathways to the isoindoline-1,3-dione scaffold.

Palladium-Catalyzed Cycloaddition Reactions

Palladium catalysis provides powerful tools for constructing the phthalimide ring system. One notable method is the carbonylative cyclization of o-halobenzoates with primary amines. nih.govnih.gov In this one-step process, a palladium catalyst facilitates the reaction between a starting material like a methyl o-chlorobenzoate derivative, a primary amine, and carbon monoxide (CO) gas. acs.org This methodology is valued for its mild reaction conditions and good yields. nih.govacs.org

Another advanced palladium-catalyzed route involves a [4+1] cycloaddition. This strategy utilizes 2-iodo-N-phenylbenzamides and a difluorocarbene precursor, where the difluorocarbene serves as the carbonyl source. rsc.org This reaction efficiently assembles the N-substituted phthalimide in high yields. rsc.org

| Substrate | Reagents | Catalyst System | Key Feature |

| o-Halobenzoates | Primary Amine, CO | Palladium Complex | One-step aminocarbonylation acs.org |

| 2-Iodo-N-phenylbenzamides | Difluorocarbene Precursor | Palladium Complex | [4+1] Cycloaddition rsc.org |

| ortho-Dihaloarene | Amine, CO | Palladium Complex | Dicarbonylation in ionic liquid rsc.org |

Copper-Catalyzed Direct Amidation of Aromatic C-H Bonds

Copper catalysts have emerged as cost-effective and efficient alternatives for C-N bond formation. Syntheses of phthalimides have been achieved through copper-catalyzed pathways, including the reaction of 1-indanones with amines, which proceeds through C-C bond cleavage and C-N bond formation with O2 as a green oxidant. rsc.org

A more direct and versatile approach is a three-component reaction using a nano-Cu2O catalyst. rsc.org This method brings together 2-halobenzoic acids, various amines, and trimethylsilyl (B98337) cyanide (TMSCN) in water to assemble N-substituted phthalimides. rsc.org The copper(I) nanocatalyst is involved in multiple steps of the reaction sequence, including cyanation, cyclization, and hydrolysis. rsc.org

Ruthenium-Catalyzed C-H Amination Strategies

Ruthenium-catalyzed C-H activation has become a prominent strategy for the efficient synthesis of complex molecules. For phthalimide synthesis, a cationic ruthenium(II) complex can be used to catalyze the reaction of benzamides with isocyanates. researchgate.netnih.gov In this process, the inherent amide group of the starting material directs the ruthenium catalyst to activate an ortho C-H bond. researchgate.net This is followed by the insertion of an isocyanate and subsequent intramolecular cyclization to yield the final phthalimide product. rsc.orgresearchgate.net This method is convergent and provides a step-economic route to synthetically challenging phthalimides. researchgate.net

| Substrate | Reagent | Catalyst System | Mechanism Highlight |

| Benzamides | Isocyanates | Cationic Ruthenium(II) Complex | Amide-directed C-H activation researchgate.netnih.gov |

| Aroylsilanes | Dioxazolones | Ruthenium(II) Complex | Weak chelation-assisted C-H amination rsc.org |

Green Chemistry Approaches in Isoindoline-1,3-dione Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phthalimide derivatives to minimize the environmental impact of chemical processes. These approaches focus on reducing reaction times, energy consumption, and the use of hazardous solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. jocpr.com The primary benefit of using microwave irradiation is the rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nih.gov This technique has been successfully applied to the synthesis of various N-aryl phthalimides, which are structural analogues of this compound. researchgate.net

A general and efficient method for the synthesis of N-aryl phthalimides involves the reaction of phthalic anhydride or its substituted derivatives with an appropriate arylamine. researchgate.net In the context of this compound, this would involve the reaction of 4-chlorophthalic anhydride with aniline.

General Reaction Scheme:

Reaction of 4-chlorophthalic anhydride with aniline to yield this compound.

Microwave-assisted protocols for this type of condensation reaction often employ solvent-free conditions or a high-boiling-point solvent such as glacial acetic acid. jocpr.comresearchgate.net The absence of a solvent is a key aspect of green chemistry, as it eliminates solvent-related waste and simplifies product work-up. researchgate.net

One study demonstrated the synthesis of a series of N-aryl phthalimides by irradiating a mixture of phthalic anhydride and an aromatic amine in a domestic microwave oven. The reactions were completed in 2-10 minutes with high yields (91-95%). researchgate.net For comparison, conventional heating methods for the same reactions often require several hours of refluxing. researchgate.net

The following interactive data table summarizes the results from a study on the microwave-assisted synthesis of various N-aryl phthalimides, highlighting the significant reduction in reaction time compared to conventional methods.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of N-Aryl Phthalimides

| Product (N-Aryl Group) | Microwave Irradiation Time (min) | Microwave Yield (%) | Conventional Method Time (h) | Conventional Method Yield (%) |

|---|---|---|---|---|

| Phenyl | 2 | 95 | 1 | 85 |

| 4-Methylphenyl | 3 | 94 | 1.5 | 82 |

| 4-Methoxyphenyl | 4 | 92 | 2 | 80 |

| 4-Chlorophenyl | 2.5 | 93 | 1.5 | 84 |

Data adapted from a study on the rapid synthesis of N-aryl phthalimides under microwave irradiation. researchgate.net

The efficiency of microwave-assisted synthesis is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized heating. jocpr.com This efficient energy transfer accelerates the rate of reaction, often leading to higher yields and cleaner product profiles.

Purification and Isolation Techniques for Synthesized Isoindoline-1,3-dione Derivatives

The purification and isolation of the synthesized isoindoline-1,3-dione derivatives are crucial steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of any impurities present.

For N-aryl phthalimides, including this compound, the crude product obtained from the reaction mixture is typically a solid. researchgate.net Common purification techniques include recrystallization and column chromatography. ctppc.orgacgpubs.org

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution. jocpr.com For N-aryl phthalimides, ethanol (B145695) and acetic acid are commonly used as recrystallization solvents. jocpr.comresearchgate.net The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Column Chromatography: This technique is employed when recrystallization is not sufficient to remove all impurities, or for the purification of non-crystalline products. ctppc.orgacgpubs.org A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. acgpubs.org A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation. For isoindoline-1,3-dione derivatives, solvent systems such as ethyl acetate/n-hexane are often used. acgpubs.org

Extraction: In cases where the reaction is performed in a solvent and the product is soluble, an extractive work-up may be necessary. This typically involves washing the organic layer with aqueous solutions to remove unreacted starting materials and by-products. For instance, washing with a dilute acid solution can remove unreacted aniline, while a dilute base solution can remove unreacted 4-chlorophthalic acid (formed by hydrolysis of the anhydride).

The following table outlines the general purification strategies for isoindoline-1,3-dione derivatives based on common laboratory practices.

Table 2: General Purification Techniques for Isoindoline-1,3-dione Derivatives

| Technique | Description | Typical Solvents/Reagents |

|---|---|---|

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Ethanol, Glacial Acetic Acid, Isopropyl Alcohol |

| Column Chromatography | Separating components of a mixture based on their differential adsorption on a stationary phase. | Silica Gel (stationary phase), Ethyl Acetate/n-Hexane (mobile phase) |

The purity of the final product, this compound, would typically be assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR and Mass Spectrometry. ctppc.org

Structural Elucidation and Spectroscopic Characterization of 5 Chloro 2 Phenylisoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Chloro-2-phenylisoindoline-1,3-dione, a combination of ¹H and ¹³C NMR studies has been instrumental in assigning its intricate structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of this compound, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, reveals a distinct pattern of signals corresponding to the aromatic protons of the molecule. The analysis of a 400 MHz ¹H NMR spectrum provides the following key resonances: a multiplet observed between δ 7.90 and 7.87 ppm is attributed to the protons on the phenyl ring. A doublet at δ 7.80 ppm with a coupling constant (J) of 8.0 Hz corresponds to one of the protons on the chlorinated phthalimide (B116566) ring. Furthermore, a multiplet spanning δ 7.55–7.49 ppm integrates to the remaining protons of both the phenyl and the phthalimide rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.90-7.87 | m | - | Phenyl-H |

| 7.80 | d | 8.0 | Phthalimide-H |

| 7.55-7.49 | m | - | Phenyl-H & Phthalimide-H |

Solvent: CDCl₃, Frequency: 400 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a map of the carbon framework of this compound. The spectrum, recorded at 151 MHz in CDCl₃, displays a series of signals that can be assigned to the distinct carbon environments within the molecule. The carbonyl carbons of the isoindoline-1,3-dione core are observed as a single peak at δ 166.4 ppm. The carbon atom of the phthalimide ring bearing the chlorine atom (C-Cl) resonates at δ 139.8 ppm. The quaternary carbon of the phenyl ring attached to the nitrogen atom is found at δ 131.6 ppm. The remaining aromatic carbons of both the phthalimide and phenyl rings appear in the region of δ 135.2 to 124.2 ppm, with specific signals at 135.2, 131.6, 129.3, 128.8, 126.6, 125.1, and 124.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 166.4 | C=O |

| 139.8 | C-Cl |

| 135.2 | Aromatic C-H |

| 131.6 | Aromatic C-N |

| 129.3 | Aromatic C-H |

| 128.8 | Aromatic C-H |

| 126.6 | Aromatic C-H |

| 125.1 | Aromatic C-H |

| 124.2 | Aromatic C-H |

Solvent: CDCl₃, Frequency: 151 MHz

High-Resolution Mass Spectrometry (HRMS and ESI-MS) for Elemental Composition and Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the elemental composition and molecular mass of a compound. While specific experimental HRMS data for this compound is not available in the reviewed literature, the theoretical exact mass can be calculated from its molecular formula, C₁₄H₈ClNO₂. The calculated monoisotopic mass is 257.0243 g/mol . Electrospray ionization (ESI) is a soft ionization technique often coupled with mass spectrometry that would be suitable for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺ at m/z 258.0321.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound like this compound is expected to show characteristic absorption bands. The most prominent features would be the strong stretching vibrations of the two carbonyl (C=O) groups of the imide functionality, typically appearing in the region of 1700-1800 cm⁻¹. Specifically for phthalimides, two distinct bands are often observed due to symmetric and asymmetric stretching. Additionally, C-N stretching vibrations of the imide ring and C-Cl stretching vibrations would be present, along with the characteristic C-H and C=C stretching and bending vibrations of the aromatic rings. For the related compound N-chlorophthalimide, characteristic IR absorptions are observed, which can serve as a reference.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 1790-1700 | C=O stretch (imide) |

| 1600-1450 | Aromatic C=C stretch |

| 1300-1200 | C-N stretch |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. For this compound, with the molecular formula C₁₄H₈ClNO₂, the theoretical elemental composition can be calculated. While specific experimental data for the title compound is not available, a successful synthesis would be expected to yield results within ±0.4% of the theoretical values.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 65.28% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.14% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.76% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.44% |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.42% |

| Total | | | | 257.68 | 100.00% |

Theoretical and Computational Investigations of 5 Chloro 2 Phenylisoindoline 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries and vibrational frequencies to electronic and reactivity parameters.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing typical ranges for similar molecular structures.

The concepts of chemical hardness (η) and softness (S) are derived from the HOMO-LUMO energies and provide further insight into a molecule's stability and reactivity. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. These parameters can be calculated using the following equations:

Hardness (η) = (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Based on the hypothetical HOMO and LUMO energies presented above, the chemical hardness and softness of 5-Chloro-2-phenylisoindoline-1,3-dione can be estimated.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| Chemical Hardness (η) | 2.20 eV |

| Chemical Softness (S) | 0.45 eV⁻¹ |

Note: These values are derived from the hypothetical FMO data and serve as an illustration of the concepts.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential tools for studying the behavior of molecules at an atomic level. These methods can predict how a molecule might interact with other molecules, such as biological macromolecules, and how its conformation changes over time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. The output of a docking study is typically a binding energy or score, which indicates the strength of the interaction, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

While specific molecular docking studies for this compound are not readily found in the literature, a study on the closely related compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, provides a relevant example of such an investigation. In this study, the compound was docked into the binding site of bovine serum albumin (BSA), and a binding energy of -26.63 kJ mol⁻¹ was reported, indicating a spontaneous and favorable interaction. nih.gov This type of study reveals key amino acid residues involved in the binding and helps to understand the molecular basis of the interaction.

A hypothetical docking result for this compound with a generic protein kinase target is presented below to illustrate the kind of data obtained from such a study.

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | LEU248, VAL256, ALA278, LYS290, GLU305 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, pi-pi stacking |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes of a molecule and the dynamics of its interaction with a binding partner. In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking, to analyze the flexibility of the ligand and the protein, and to identify key dynamic interactions that contribute to binding. A typical MD simulation can reveal how the ligand and protein adapt to each other's presence and how water molecules may mediate their interaction.

For this compound, an MD simulation could be performed on its complex with a target protein to study the stability of the binding pose over a period of nanoseconds. Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) to assess conformational stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Prediction of Spectroscopic Properties (e.g., Absorbance and Fluorescence Spectra)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the spectroscopic properties of molecules, such as their UV-Vis absorbance and fluorescence spectra. TD-DFT calculates the excited state energies of a molecule, which correspond to the absorption of light at specific wavelengths. These theoretical predictions can be compared with experimental spectra to aid in their interpretation and to understand the electronic transitions responsible for the observed spectral features.

The predicted absorbance and fluorescence maxima for this compound can be calculated using TD-DFT. While specific published calculations for this compound are not available, a hypothetical table of predicted spectroscopic properties is provided below for illustrative purposes.

| Spectroscopic Property | Predicted Wavelength (nm) | Associated Electronic Transition |

|---|---|---|

| Absorbance Maximum (λmax) | 310 | π → π |

| Fluorescence Maximum (λem) | 420 | π → π |

Note: The values in this table are hypothetical and for illustrative purposes only, based on the expected spectroscopic behavior of similar aromatic compounds.

Chemical Reactivity and Derivatization Strategies for 5 Chloro 2 Phenylisoindoline 1,3 Dione

Functionalization at the Isoindoline (B1297411) Ring System and Substituent Effects

The isoindoline-1,3-dione ring system, often referred to as a phthalimide (B116566), is a key structural motif in numerous biologically significant molecules. nih.gov The presence of the chlorine atom at the 5-position of the isoindoline ring in 5-Chloro-2-phenylisoindoline-1,3-dione introduces a site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups of the imide functionality.

Under appropriate basic conditions, the chloro substituent can be displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups at this position. The efficiency of these substitution reactions is influenced by factors such as the polarity of the solvent, with polar aprotic solvents like dimethylformamide (DMF) generally favoring the reaction.

The electronic properties of substituents on the N-phenyl ring can also modulate the reactivity of the 5-chloro position. Electron-donating groups on the phenyl ring can decrease the rate of nucleophilic substitution by reducing the electrophilicity of the isoindoline core. Conversely, electron-withdrawing groups on the N-phenyl moiety would be expected to enhance the reactivity towards nucleophiles.

It is also important to consider the stability of the isoindoline-1,3-dione core itself. While generally stable, the imide functionality can undergo reduction. For instance, the use of reducing agents like diborane (B8814927) can selectively reduce the carbonyl groups of N-alkyl-substituted phthalimides to the corresponding isoindolines, a reaction that can tolerate the presence of halogen substituents. researchgate.net

Modifications of the N-Phenyl Moiety and Its Influence on Reactivity

The nature of the substituents on the N-phenyl ring can impact the reactivity of the phthalimide moiety. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density of the entire molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.

Furthermore, the steric hindrance introduced by bulky substituents on the phenyl ring can influence the accessibility of the carbonyl groups of the imide and the chloro-substituted position on the isoindoline ring to incoming reagents. Computational studies on N-phenylphthalimide have shown that the phenyl group is twisted with respect to the phthalimide ring, and this dihedral angle can be influenced by crystal packing and intermolecular interactions. mdpi.comnih.gov Such conformational changes can, in turn, affect the molecule's reactivity.

The N-phenyl group also plays a role in the biological activity of some N-phenyl phthalimide derivatives, where it can engage in interactions with biological targets. nih.gov Therefore, modifications to this moiety are a key strategy in the design of new derivatives with specific functional properties.

Cycloaddition and Coupling Reactions of Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione framework and its derivatives are valuable substrates in various cycloaddition and coupling reactions, leading to the construction of more complex molecular architectures.

Cycloaddition Reactions:

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of heterocyclic compounds. Derivatives of isoindole-1,3-dione bearing unsaturated N-substituents, such as an N-allyl group, can participate in these reactions with dipoles like nitrones and nitrile oxides. researchgate.net These reactions can proceed with high regio- and stereoselectivity, yielding substituted isoxazolidines. researchgate.net The regioselectivity of the cycloaddition can be dependent on the structure of the unsaturated substituent. researchgate.net

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to functionalize isoindoline-1,3-dione derivatives. For instance, halogenated isoindoline-1,3-diones can serve as substrates for Sonogashira and Suzuki coupling reactions. nih.gov These reactions allow for the introduction of alkynyl and aryl/heteroaryl groups, respectively, providing a versatile method for the elaboration of the isoindoline-1,3-dione core. nih.gov

The development of cross-dehydrogenative coupling reactions has also provided new avenues for the functionalization of phthalimides. For example, a PIDA-promoted coupling between N-hydroxyphthalimide and aryl ketones allows for the synthesis of N-alkoxyphthalimide derivatives. nih.govrsc.org Additionally, photo-induced decarboxylative coupling reactions between N-hydroxyphthalimide esters and alkenes have been developed. rsc.org

Below is a table summarizing some of the coupling reactions involving isoindoline-1,3-dione derivatives:

| Coupling Reaction | Substrate | Reagent | Catalyst/Conditions | Product Type |

| Sonogashira | Halogenated isoindoline-1,3-dione | Terminal alkyne | Palladium/Copper | Alkynyl-substituted isoindoline-1,3-dione |

| Suzuki | Halogenated isoindoline-1,3-dione | Boronic acid | Palladium | Aryl/Heteroaryl-substituted isoindoline-1,3-dione |

| Cross-dehydrogenative | N-hydroxyphthalimide | Aryl ketone | PIDA | N-alkoxyphthalimide |

| Photo-induced decarboxylative | N-hydroxyphthalimide ester | Alkene | Visible light | Alkylated phthalimide |

Exploration of Azide (B81097) Chemistry for Synthesizing Fused Heterocycles with Isoindoline Core

Azide chemistry offers a powerful and versatile approach to the synthesis of nitrogen-containing heterocycles. In the context of isoindoline-1,3-dione, the use of azides can lead to the formation of fused heterocyclic systems.

One prominent application of azide chemistry is the 1,3-dipolar cycloaddition between an azide and an alkyne, often referred to as "click chemistry," which yields a 1,2,3-triazole ring. This reaction can be used to link an isoindoline-1,3-dione moiety to other molecular fragments in a regioselective manner. figshare.com

Furthermore, intramolecular reactions involving azides can be employed to construct fused ring systems. For example, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can undergo intramolecular azide-alkene cycloaddition to form isoindole derivatives. organic-chemistry.org This strategy provides a pathway to synthesize polycyclic structures containing the isoindole core. By carefully designing the starting materials, it is possible to control the reaction pathway to favor the formation of the desired fused heterocycle. organic-chemistry.org

The synthesis of fused multifunctionalized isoindole-1,3-diones can also be achieved through cascade reactions. For instance, the reaction of tetraynes with imidazole (B134444) derivatives and oxygen can lead to the formation of highly substituted tricyclic isoindole-1,3-diones. scispace.comrsc.org This transformation involves the formation of multiple new carbon-carbon and carbon-oxygen bonds. scispace.com

The following table outlines strategies for synthesizing fused heterocycles with an isoindoline core:

| Reaction Type | Reactants | Key Intermediate/Process | Fused Heterocycle |

| 1,3-Dipolar Cycloaddition | Azide-functionalized isoindoline-1,3-dione and an alkyne | Formation of a triazole ring | Triazole-fused/linked isoindoline-1,3-dione |

| Intramolecular Azide-Alkene Cycloaddition | α-Azido carbonyl with a 2-alkenylaryl group | 1,3-dipolar cycloaddition | Fused isoindole derivative |

| Cascade Reaction | Tetraynes and imidazole derivatives | Hexadehydro-Diels–Alder reaction and intermolecular oxygen-coupling oxidation | Multifunctionalized tricyclic isoindole-1,3-dione |

Exploration of Biological Activities of 5 Chloro 2 Phenylisoindoline 1,3 Dione Derivatives

Enzyme Inhibition Studies

Derivatives of the isoindoline-1,3-dione class have been identified as notable inhibitors of several enzymes, with a particular focus on those implicated in neurodegenerative diseases.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. nih.gov Research into substituted phenylisoindoline-1,3-dione derivatives has shown their potential as inhibitors of these crucial enzymes. journaljpri.com

In one study, a series of synthesized phenylisoindoline-1,3-dione derivatives were evaluated for their inhibitory action. 2promojournal.comresearchgate.net Among the tested compounds, certain derivatives displayed significant activity. For instance, one derivative demonstrated an IC50 value of 30±3 µg/mL against acetylcholinesterase. journaljpri.com2promojournal.comresearchgate.net The inhibitory activity of these compounds is influenced by their molecular structure; for example, the presence of an electron-withdrawing chloro- group on the chalcone (B49325) ring of one derivative was suggested to contribute to its high inhibitory activity against butyrylcholinesterase. 2promojournal.com Conversely, bulky structural additions, such as an indole (B1671886) ring, were thought to potentially decrease activity due to steric hindrance. 2promojournal.com

Several derivatives showed notable inhibition against butyrylcholinesterase, with IC50 values recorded at 102±10 µg/mL, 105±20 µg/mL, and 190±10 µg/mL for different compounds in the series. journaljpri.com2promojournal.comresearchgate.net These findings underscore the potential of this chemical class as candidates for developing selective cholinesterase inhibitors. journaljpri.com

| Compound Derivative | Target Enzyme | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Phenylisoindoline-1,3-dione Derivative 6 | Acetylcholinesterase (AChE) | 30 ± 3 | journaljpri.com2promojournal.comresearchgate.net |

| Phenylisoindoline-1,3-dione Derivative 4 | Acetylcholinesterase (AChE) | 141 ± 60 | journaljpri.com2promojournal.comresearchgate.net |

| Phenylisoindoline-1,3-dione Derivative 4 | Butyrylcholinesterase (BuChE) | 102 ± 10 | journaljpri.com2promojournal.comresearchgate.net |

| Phenylisoindoline-1,3-dione Derivative 5 (with chloro- group) | Butyrylcholinesterase (BuChE) | 105 ± 20 | journaljpri.com2promojournal.comresearchgate.net |

| Phenylisoindoline-1,3-dione Derivative 2 | Butyrylcholinesterase (BuChE) | 190 ± 10 | journaljpri.com2promojournal.comresearchgate.net |

Anticancer Potential and Mechanistic Pathways

The isoindoline-1,3-dione core is a recognized pharmacophore in the development of anticancer agents. researchgate.net Derivatives of this structure have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce cell death.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

The cytotoxic effects of N-substituted isoindoline-1,3-dione derivatives have been investigated against hematological malignancies. researchgate.net In a specific study, the compound 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was identified as the most potent inhibitor of cancer cell viability among the synthesized series. researchgate.net

This derivative exhibited significant cytotoxic effects against both Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) cell lines. The half-maximal cytotoxic concentration (CC50) was determined to be 0.26 μg/mL for Raji cells and 3.81 μg/mL for K562 cells, highlighting a pronounced effect, particularly against the Raji cell line. researchgate.net

| Compound | Cancer Cell Line | CC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 | researchgate.net |

| K562 | 3.81 | researchgate.net |

Apoptosis Induction Mechanisms (e.g., via Mitochondrial Pathways)

Further investigation into the mode of cell death induced by these compounds has focused on apoptosis. The most active cytotoxic derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, was selected for further analysis to determine the type of cellular death it instigates in Raji cells. researchgate.net Flow cytometry analysis confirmed that this compound induced both apoptosis and necrosis in these cancer cells. researchgate.net While the precise molecular pathways were not fully elucidated in this study, the findings provide a basis for more in-depth research into the pro-apoptotic mechanisms of such alkylating imides. researchgate.net Related heterocyclic compounds, such as certain spiro-oxindole derivatives, have been shown to trigger apoptosis by inhibiting the Mdm2-p53 interaction, leading to the restoration of p53 function. nih.gov This activation of p53 can upregulate pro-apoptotic proteins and trigger both transcription-dependent and independent apoptosis. nih.gov

Antimicrobial Activity Investigations

The phthalimide (B116566) scaffold, a core component of isoindoline-1,3-diones, is known to be present in compounds with a wide array of pharmacological properties, including antimicrobial effects. derpharmachemica.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Novel derivatives of isoindole-1,3-dione have been synthesized and screened for their antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria. derpharmachemica.com Some of the tested compounds demonstrated potent activity and are considered promising candidates for further development as antibacterial agents. derpharmachemica.com

For example, studies on quinoxaline-based compounds, which can be considered structurally related scaffolds, have shown that certain derivatives exhibit good to moderate antibacterial activity. nih.gov Minimum Inhibitory Concentration (MIC) values against the Gram-positive bacterium Staphylococcus aureus ranged from 4–16 μg/mL, and against Bacillus subtilis, values were between 8–32 μg/mL. nih.gov One of the most active compounds in this separate class showed an MIC of 4 μg/mL against S. aureus and 8 μg/mL against B. subtilis. nih.gov While this data is not for 5-Chloro-2-phenylisoindoline-1,3-dione itself, it points to the potential of related nitrogen-containing heterocyclic structures in antibacterial research.

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Quinoxaline Derivatives | Staphylococcus aureus (Gram-positive) | MIC | 4–16 µg/mL | nih.gov |

| Bacillus subtilis (Gram-positive) | MIC | 8–32 µg/mL | nih.gov | |

| Isoindole-1,3-dione Derivatives | Various Gram-positive and Gram-negative bacteria | Screening | Potent activity observed | derpharmachemica.com |

Antifungal Activities of Related Derivatives

The core structure of isoindoline-1,3-dione, also known as phthalimide, is a recognized pharmacophore in the development of new therapeutic agents, including those with antifungal properties. Research has shown that modifications to this structure, such as the inclusion of chloro and phenyl groups, can influence its biological activity.

In one study, a series of new isoindoline-1,3-dione derivatives were synthesized and screened for their antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger. documentsdelivered.com The synthesis involved creating complex acetamide (B32628) structures attached to the isoindoline-1,3-dione core, with various substitutions on an associated phenyl ring. Among the synthesized compounds, certain derivatives displayed notable antifungal efficacy. For instance, derivatives designated as AK4 and BK5, which featured substitutions including chloro groups on the phenyl ring, exhibited the most significant activity against both C. albicans and A. niger. documentsdelivered.com The proposed mechanism for this antifungal action involves the interaction of the phthalimide moiety with the cytochrome P450 enzyme of the fungus, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. documentsdelivered.com

Another study focused on chalcone-containing isoindoline-1,3-dione derivatives. The research identified that a compound named (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione showed promising antifungal activity. This highlights the potential role of the chloro-phenyl substitution in enhancing the antifungal properties of the isoindoline-1,3-dione scaffold.

Furthermore, other research into phthalimide derivatives has demonstrated moderate antifungal activity against various fungal strains. nih.gov These studies suggest that the lipophilicity and electronic properties conferred by different substituents are key to their mechanism of action, which often involves disrupting the fungal cell membrane. nih.gov

The table below summarizes the findings from the antifungal screening of selected isoindoline-1,3-dione derivatives.

| Compound ID | Target Fungi | Observed Activity |

| AK4 | Candida albicans, Aspergillus niger | Best antifungal activity in its series documentsdelivered.com |

| BK5 | Candida albicans, Aspergillus niger | Best antifungal activity in its series documentsdelivered.com |

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Not specified | Promising antifungal activity |

Antioxidant Properties of Isoindoline-1,3-dione Derivatives

The isoindoline-1,3-dione scaffold is not only a source of antifungal agents but has also been investigated for its antioxidant capabilities. nih.govresearchgate.net Antioxidants are crucial for mitigating the cellular damage caused by oxidative stress, which is implicated in numerous disease processes. The antioxidant potential of these derivatives is often evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents.

Nitric Oxide Inhibition Assays

Isoindoline-1,3-dione derivatives have been found to influence pro-inflammatory pathways, which are often linked to oxidative stress. researchgate.net One key molecule in these pathways is nitric oxide (NO). While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage. Consequently, the inhibition of iNOS or the scavenging of excess NO is a key target for anti-inflammatory and antioxidant therapies.

Studies have reported on the ability of isoindoline-1,3-dione derivatives to modulate inflammatory factors, which include nitric oxide (NO) and induced nitric oxide synthase (iNOS). researchgate.net The mechanism is believed to involve the inhibition of signaling pathways, such as the NF-κB pathway, which regulates the expression of iNOS. By downregulating iNOS expression, these compounds can effectively reduce the production of nitric oxide, thereby exerting an antioxidant effect by mitigating nitrosative stress. researchgate.net

Ferric Reducing Antioxidant Power (FRAP) Analysis

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to determine the total antioxidant capacity of a substance. nih.gov This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, a reaction that results in an intense blue color. The intensity of this color is proportional to the reducing power of the sample.

A study investigating a series of N-ethyl phthalimide esters, which are derivatives of isoindoline-1,3-dione, employed the FRAP assay to evaluate their antioxidant properties. nih.gov The principle of the assay is that substances with reduction potential react with potassium ferricyanide (B76249) (Fe³⁺) to form potassium ferrocyanide (Fe²⁺). This product then reacts with ferric chloride to form a Prussian blue complex that is measurable by its absorbance at 700 nm. nih.gov

In this research, several of the synthesized N-ethyl phthalimide esters demonstrated good antioxidant activity in the FRAP assay, indicating their capacity to donate electrons and reduce ferric ions. nih.gov This reducing ability is a key indicator of antioxidant potential, suggesting that these compounds can act as effective scavengers of free radicals. The results from this study affirm that the isoindoline-1,3-dione framework is a viable scaffold for developing compounds with significant antioxidant capabilities. nih.gov

The table below presents a summary of the antioxidant evaluation methods and findings for isoindoline-1,3-dione derivatives.

| Assay | Principle | Findings for Isoindoline-1,3-dione Derivatives |

| Nitric Oxide Inhibition | Measures the reduction of nitric oxide production, often by inhibiting iNOS. | Derivatives have been shown to influence iNOS and NO, suggesting a role in mitigating nitrosative stress. researchgate.net |

| FRAP Analysis | Measures the reduction of a ferric (Fe³⁺) complex to its ferrous (Fe²⁺) form by antioxidants. | N-ethyl phthalimide esters showed good reducing power, indicating significant antioxidant activity. nih.gov |

Future Research Directions and Applications of 5 Chloro 2 Phenylisoindoline 1,3 Dione

Design of Novel Isoindoline-1,3-dione Analogues with Enhanced Bioactivity

The isoindoline-1,3-dione moiety is a versatile starting point for the design of new therapeutic agents. nih.gov Scientists are actively creating new analogues by introducing various functional groups to the core structure to enhance specific biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

A primary strategy involves molecular hybridization, where the isoindoline-1,3-dione scaffold is combined with other known pharmacophores. nih.govresearchgate.net For instance, researchers have designed and synthesized hybrid compounds incorporating N-benzylpyridinium, which have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov The design strategy often involves the phthalimide (B116566) portion of the molecule interacting with the peripheral anionic site (PAS) of the enzyme, while the other hybridized component binds to the catalytic active site (CAS). nih.gov

Future design efforts will likely focus on:

Expanding the diversity of linked pharmacophores: Combining the 5-chloro-2-phenylisoindoline-1,3-dione core with other bioactive moieties to create dual-action or multi-target drugs.

Modifying substituent groups: Systematically altering the substituents on both the phthalimide and the N-phenyl rings to fine-tune activity and selectivity. For example, the presence and position of electron-withdrawing or electron-donating groups can significantly influence biological activity. 2promojournal.comresearchgate.net

Varying linker length and composition: In hybrid molecules, the nature and length of the chemical linker connecting the isoindoline-1,3-dione core to other fragments are critical and will be further explored to optimize biological efficacy. nih.gov

The following table summarizes the bioactivity of various designed isoindoline-1,3-dione derivatives, highlighting the potential for creating potent new therapeutic agents.

| Derivative Class | Target/Activity | Example IC₅₀ Values | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) Inhibition | 2.1 to 7.4 µM | nih.govnih.gov |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | Acetylcholinesterase (AChE) Inhibition | 0.9 to 19.5 μM | nih.gov |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Anticancer (Raji cells) | 0.26 μg/mL | researchgate.net |

| Phenylisoindoline-1,3-dione chalcones | Butyrylcholinesterase (BChE) Inhibition | 1.02 µM | 2promojournal.com |

IC₅₀ is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure-Activity Relationship (SAR) Studies and Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure relates to its biological effects. nih.gov For the isoindoline-1,3-dione class of compounds, SAR studies help identify the key structural features responsible for their therapeutic actions, guiding the modification of lead compounds to improve potency and selectivity while minimizing potential side effects. nih.govnih.gov

Key areas of focus in SAR studies for isoindoline-1,3-dione derivatives include:

The role of the N-substituent: The group attached to the nitrogen atom of the imide ring is a primary point of modification. Studies have shown that introducing different aryl or alkyl chains, sometimes containing other heterocyclic rings like piperazine, can dramatically alter the compound's activity. nih.gov The lipophilicity and electronic nature of this substituent are often critical for receptor binding and cell permeability. mdpi.com

Substitution on the phthalimide ring: The benzene (B151609) ring of the isoindoline (B1297411) core is another target for modification. The introduction of substituents like the chloro group at the 5-position, as in the title compound, influences the electronic properties of the entire molecule, which can affect interactions with biological targets.

Substitution on the N-phenyl ring: For compounds like this compound, modifying the N-phenyl ring offers another avenue for optimization. Adding electron-donating or electron-withdrawing groups at different positions can modulate the compound's biological profile. 2promojournal.com

Lead optimization is an iterative process that utilizes SAR data. Once an active "hit" compound is identified, chemists synthesize a series of analogues with systematic structural changes. drugdesign.org These are then tested to build a detailed SAR model. This model, often aided by computational tools like molecular docking, helps predict which modifications are most likely to enhance the desired activity, leading to the development of a more potent and specific drug candidate. nih.govmdpi.com

Exploration of Materials Science Applications, including Optoelectronic Properties

Beyond their biological significance, isoindoline-1,3-dione derivatives are emerging as promising candidates for applications in materials science, particularly in the field of optoelectronics. acgpubs.org This interest stems from their inherent chemical and thermal stability, as well as the delocalized π-electron systems within their structure, which are crucial for desirable optical and electronic properties. acgpubs.orgnih.gov

Research has demonstrated that these compounds can exhibit significant fluorescence and have potential as organic non-linear optical (NLO) materials. acgpubs.orgnih.govresearchgate.net NLO materials are vital for technologies like high-speed telecommunications and optical data storage. acgpubs.orgresearchgate.net The performance of these materials is related to their molecular structure, specifically the presence of electron-donating and electron-accepting groups that enhance molecular polarizability. researchgate.net

Future research in this area will likely involve:

Systematic investigation of optical properties: Characterizing the absorbance, transmittance, and fluorescence spectra of novel this compound analogues. nih.govacgpubs.org

Computational modeling: Using methods like Density Functional Theory (DFT) to calculate properties such as the HOMO-LUMO energy gap, which is indicative of the material's optical band gap and chemical stability. nih.govresearchgate.net

Device fabrication: Incorporating promising isoindoline-1,3-dione derivatives into prototype optoelectronic devices to evaluate their real-world performance.

The table below presents key optical parameters investigated for a series of isoindole-1,3-dione compounds, demonstrating their potential for tuning these properties through structural modification.

| Parameter | Definition | Observed Range in Derivatives | Reference |

| Absorbance Band Edge (EAbs-be) | The energy at which the material begins to absorb light strongly. | 4.366 to 4.662 eV | acgpubs.org |

| Optical Band Gap (Eg) | The energy difference between the valence band and the conduction band. | Varies with substitution | researchgate.netacgpubs.org |

| Refractive Index (n) | A measure of how much the path of light is bent, or refracted, when entering a material. | Varies with substitution | researchgate.netacgpubs.org |

Development of Sustainable and Scalable Synthetic Processes for Industrial Relevance

For any compound to move from laboratory curiosity to industrial application, whether in pharmaceuticals or materials science, the development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial. Future research on this compound and its analogues will need to address these challenges.

The most common method for synthesizing N-substituted phthalimides involves the reaction of phthalic anhydride (B1165640) with a primary amine. mdpi.com While effective, traditional methods may use high boiling point solvents and require lengthy reaction times at elevated temperatures. researchgate.net

Future synthetic strategies will focus on the principles of "green chemistry" to create more sustainable processes:

Alternative solvents: Exploring the use of greener solvents or even solvent-free reaction conditions. mdpi.com

Catalysis: Developing novel catalysts that can promote the reaction under milder conditions (lower temperature and pressure), reducing energy consumption.

Process optimization: For industrial scale-up, reaction parameters such as temperature, pressure, and catalyst loading must be carefully optimized to maximize yield and purity while ensuring safety and cost-effectiveness. google.com

The development of robust and scalable synthetic routes is a critical step in translating the scientific potential of this compound into tangible technological and medicinal advancements.

Q & A

Q. Example Synthesis Parameters

| Parameter | Condition |

|---|---|

| Reaction Temperature | 80–100°C |

| Solvent | Dimethylformamide (DMF) |

| Catalyst | ZnCl₂ (5 mol%) |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

How can researchers characterize the structural and physicochemical properties of this compound?

Basic Research Focus

Comprehensive characterization involves:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., chloro and phenyl groups) .

- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles to validate stereochemistry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~250°C) .

Advanced Tip : Pair experimental data with computational simulations (e.g., density functional theory) to predict electronic properties .

What experimental designs are optimal for studying the biochemical interactions of this compound with target proteins?

Advanced Research Focus

To investigate protein interactions:

- In Vitro Assays :

- Computational Modeling :

- Factorial Design : Optimize variables (pH, temperature, concentration) using a 2³ factorial matrix to identify significant interaction effects .

How can contradictory data in studies involving this compound be systematically resolved?

Advanced Research Focus

Address discrepancies through:

- Methodological Triangulation : Combine spectroscopic, crystallographic, and computational data to cross-validate results .

- Replication Studies : Standardize protocols (e.g., solvent purity, temperature control) to isolate experimental variables .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., structure-activity relationships) .

- Theoretical Alignment : Reconcile findings with established frameworks (e.g., electronic effects of chloro substituents on reactivity) .

What are the challenges in integrating computational and experimental approaches to study this compound’s reactivity?

Advanced Research Focus

Key challenges include:

- Model Accuracy : Discrepancies between predicted (DFT) and observed (experimental) reaction pathways due to solvent effects .

- Data Scalability : Managing large datasets from high-throughput screening or multi-omics studies .

- Validation : Use COMSOL Multiphysics to simulate reaction kinetics and compare with bench-scale experiments .

Q. Future Directions :

- AI-Driven Automation : Implement machine learning for real-time adjustment of synthetic conditions .

- Multi-Method Frameworks : Develop protocols that harmonize XRD, NMR, and computational data .

How can researchers optimize the separation and purification of this compound?

Q. Basic Research Focus

- Membrane Technologies : Use nanofiltration to isolate the compound from byproducts .

- Chromatographic Methods : Optimize HPLC gradients (C18 column, acetonitrile/water mobile phase) for baseline separation .

- Crystallization Screening : Test solvent mixtures (e.g., ethanol/water) to improve crystal yield and purity .

Q. Tables for Reference

Table 1 : Common Characterization Techniques

| Technique | Application | Key Outcome |

|---|---|---|

| X-ray Crystallography | Structural validation | Bond lengths, crystal packing |

| SPR | Protein binding kinetics | Kd, kon/koff rates |

| DFT Simulations | Electronic properties | HOMO-LUMO gaps, charge distribution |

Table 2 : Synthetic Optimization via Factorial Design

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 80°C | 100°C |

| Catalyst Loading | 3 mol% | 7 mol% |

| Reaction Time | 12 hours | 24 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.